molecular formula C17H19N3O4 B2596497 N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE CAS No. 1326942-50-0

N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B2596497
CAS No.: 1326942-50-0
M. Wt: 329.356
InChI Key: RLEKKTBUAUCKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic organic compound characterized by three key structural motifs:

  • The 3-methyl substitution enhances lipophilicity and steric bulk.
  • Cyclohexyl group: A non-polar, conformationally flexible moiety that influences molecular rigidity and hydrophobic interactions.

Molecular Formula: C₁₇H₁₉N₃O₄
Molecular Weight: 329.36 g/mol (calculated).
The compound’s design suggests applications in drug discovery, particularly for targets requiring heterocyclic scaffolds with enhanced metabolic stability.

Properties

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11-18-16(24-20-11)17(7-3-2-4-8-17)19-15(21)12-5-6-13-14(9-12)23-10-22-13/h5-6,9H,2-4,7-8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEKKTBUAUCKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the formation of the oxadiazole ring through cyclization reactions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions . The cyclohexyl group can be introduced through a nucleophilic substitution reaction, while the benzodioxole moiety is often incorporated via a coupling reaction with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including N-[1-(3-Methyl-1,2,4-Oxadiazol-5-Yl)Cyclohexyl]-2H-1,3-Benzodioxole-5-Carboxamide, as promising anticancer agents. These compounds have shown efficacy against various cancer cell lines:

  • Mechanism of Action : The introduction of the 3-methyl-1,2,4-oxadiazole moiety enhances the compound's ability to induce apoptosis in cancer cells. For instance, derivatives have been reported to exhibit significant cytotoxicity against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The presence of electron-withdrawing groups on the aromatic ring has been found to be crucial for enhancing biological activity .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-70.48Induces apoptosis via caspase activation
Compound BHCT-1160.19Cell cycle arrest at G1 phase
This compoundA549TBDTBD

Proteasome Inhibition

Another significant application of this compound lies in its potential as a proteasome inhibitor. Proteasome inhibitors are critical in cancer therapy as they disrupt the protein degradation pathway essential for tumor cell survival:

  • Research Findings : In vitro studies indicate that compounds with similar oxadiazole structures can inhibit proteasome activity effectively. For example, certain derivatives exhibited IC50 values as low as 0.37 µM against breast cancer cells . This suggests that this compound may also possess proteasome inhibitory properties.

Antimicrobial Properties

The antimicrobial potential of oxadiazole derivatives has been explored in various studies:

  • Activity Against Pathogens : Compounds containing the oxadiazole ring have demonstrated activity against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways .

Agricultural Applications

Beyond medicinal uses, compounds like this compound have been investigated for their herbicidal properties:

  • Herbicidal Activity : Research has shown that similar oxadiazole compounds can effectively control unwanted vegetation by inhibiting specific enzymatic pathways in plants . This application could be beneficial for developing environmentally friendly herbicides.

Mechanism of Action

The mechanism of action of N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name (CAS No.) Molecular Formula Molecular Weight Heterocycle Key Substituents Notable Features
Target Compound C₁₇H₁₉N₃O₄ 329.36 1,2,4-Oxadiazole Benzodioxole High lipophilicity, metabolic stability
N-{1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}pyrazine-2-carboxamide (HTS012356) C₁₈H₁₉N₇O₂ 365.40 1,2,4-Oxadiazole Pyrazine, Piperidine Polar pyrazine group; acute toxicity (skin/eye irritation)
1-(2,4-Dimethylphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-5-oxopyrrolidine-3-carboxamide (1421583-83-6) C₂₂H₂₇N₅O₃ 409.48 1,2,4-Oxadiazole 5-Oxopyrrolidine, Dimethylphenyl Increased hydrogen bonding capacity
N-Cyclohexyl-2-([3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl)-1-hydrazinecarboxamide (478259-20-0) C₁₅H₂₀N₄O₃S 336.41 Isoxazole Thienyl, Hydrazinecarboxamide Sulfur-containing; altered electronic properties

Physicochemical and Toxicological Properties

Table 2: Comparative Data

Property Target Compound Pyrazine Analog 5-Oxopyrrolidine Analog Isoxazole Analog
LogP (Predicted) ~3.2 ~2.8 ~3.5 ~2.9
Water Solubility Low Moderate Low Moderate
Toxicity Not reported Skin/eye irritation Not reported Not reported
Metabolic Stability High (oxadiazole) Moderate (pyrazine hydrolysis risk) Moderate (lactam stability) Low (isoxazole cleavage)

Key Observations:

Lipophilicity : The target compound’s benzodioxole group increases logP compared to pyrazine and isoxazole analogs, enhancing membrane permeability but reducing aqueous solubility.

Toxicity : The pyrazine analog () exhibits acute dermal and respiratory toxicity, likely due to reactive nitrogen groups absent in the target compound .

Stability : The 1,2,4-oxadiazole ring in the target compound resists enzymatic degradation better than isoxazole (), which is prone to ring-opening .

Biological Activity

N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2H-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The oxadiazole moiety is often associated with compounds exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The specific structure of this compound suggests potential interactions with various biological targets.

Research indicates that compounds containing the 1,2,4-oxadiazole structure can inhibit several key enzymes and receptors involved in disease processes:

  • Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CAs), which are implicated in cancer and other diseases .
  • Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell proliferation and apoptosis .

Biological Activities

The biological activities of this compound can be summarized as follows:

Anticancer Activity

Studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines including colon adenocarcinoma and lung carcinoma .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects:

  • Inhibition Studies : Compounds similar to N-[1-(3-methyl-1,2,4-oxadiazol-5-y)cyclohexyl]-2H-benzodioxole have been tested against bacterial strains with promising results .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented:

  • Inflammation Models : Some studies highlight the ability of these compounds to reduce inflammatory markers in cellular models .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxadiazole ring and substituents on the benzodioxole moiety can significantly influence biological activity:

Compound ModificationBiological ActivityReference
Methyl group on oxadiazoleEnhanced anticancer activity
Cyclohexyl substitutionImproved binding affinity to target enzymes
Variations in benzodioxole structureAltered anti-inflammatory effects

Case Studies

Several case studies illustrate the compound's potential:

  • Zebrafish Embryo Toxicity Study : A study assessed the toxicity of related oxadiazole compounds using zebrafish embryos. The results indicated low toxicity levels while maintaining effective biological activity against targeted pathogens .
  • In Vivo Efficacy : Animal model studies have shown that oxadiazole derivatives can effectively reduce tumor growth in xenograft models while exhibiting minimal side effects .

Q & A

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare multiple concentrations across cell lines to identify significant differences (p < 0.05) .

Synthesis Optimization & Scalability

Q. How can flow chemistry improve the scalability of this compound’s synthesis?

  • Methodological Answer :
  • Continuous Cyclization : Use microreactors to maintain precise temperature control during oxadiazole formation, reducing side products .
  • Inline Monitoring : Integrate IR or UV-Vis spectroscopy for real-time reaction tracking .

Q. What green chemistry principles apply to its synthesis?

  • Methodological Answer :
  • Solvent Replacement : Substitute dioxane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst Recycling : Recover POCl₃ via distillation or adsorbents like molecular sieves .

Advanced Characterization & Applications

Q. What advanced techniques confirm the compound’s solid-state stability?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air atmospheres .
  • Powder X-ray Diffraction (PXRD) : Monitor crystallinity changes during accelerated stability testing (40°C/75% RH) .

Q. How can cryo-EM or SPR study its interaction with membrane-bound receptors?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize receptors on gold chips and measure binding kinetics (ka, kd) in real-time .
  • Cryo-EM : Resolve compound-receptor complexes at near-atomic resolution using grids prepared with graphene oxide to enhance contrast .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.